5-[4-(diethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
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Description
The compound “5-[4-(diethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one” belongs to a class of organic compounds known as thiazolidinones . Thiazolidinones are compounds containing a thiazolidine ring that bears a ketone. The structure also indicates the presence of a benzylidene group attached to the thiazolidinone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a benzylidene group, and a diethylamino group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Thiazolidinones, in general, are known to participate in various chemical reactions. They can act as Michael acceptors, undergo nucleophilic addition reactions, or participate in cycloaddition reactions . The exact reactions that this specific compound can undergo would depend on its full structure and the reaction conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of thiazolidinones include their polarity, ability to form hydrogen bonds, and stability . The exact properties of this compound would need to be determined experimentally.Future Directions
Properties
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-4-18(5-2)14-8-6-13(7-9-14)12-15-16(20)19(10-11-21-3)17(22)23-15/h6-9,12H,4-5,10-11H2,1-3H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNRJKLVEWMIAZ-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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